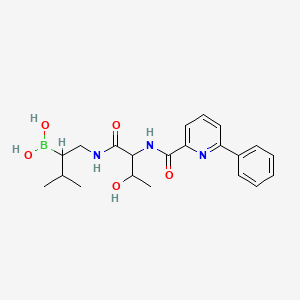

((R)-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid

Descripción

Its molecular formula is C21H28BN3O5, with a molecular weight of 413.28 g/mol . The compound features a stereochemically complex structure, including a (2S,3R)-configured hydroxybutanamide backbone and a 6-phenylpicolinamide moiety, which contributes to its selective binding to the 20S proteasome’s β5 subunit .

Propiedades

Fórmula molecular |

C21H28BN3O5 |

|---|---|

Peso molecular |

413.3 g/mol |

Nombre IUPAC |

[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutan-2-yl]boronic acid |

InChI |

InChI=1S/C21H28BN3O5/c1-13(2)16(22(29)30)12-23-21(28)19(14(3)26)25-20(27)18-11-7-10-17(24-18)15-8-5-4-6-9-15/h4-11,13-14,16,19,26,29-30H,12H2,1-3H3,(H,23,28)(H,25,27) |

Clave InChI |

PPAJFLNVGDSLAB-UHFFFAOYSA-N |

SMILES canónico |

B(C(CNC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)C(C)C)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid typically involves multi-step organic synthesis. The process begins with the preparation of the picolinamide derivative, followed by the introduction of the boronic acid group. Common reagents used in these steps include boronic esters, which are then hydrolyzed to yield the boronic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form borate esters.

Reduction: Reduction reactions can convert the boronic acid to borane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the picolinamide moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products:

Oxidation: Borate esters.

Reduction: Borane derivatives.

Substitution: Various substituted picolinamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In organic chemistry, (®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the study of enzyme inhibition and as a potential therapeutic agent.

Medicine: Research is ongoing into the use of boronic acid derivatives in drug development, particularly for their potential to inhibit proteases and other enzymes involved in disease pathways .

Industry: In industrial applications, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of (®-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The picolinamide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Key Properties

- Purity : ≥98% (HPLC)

- Storage : Stable under inert atmosphere at -20°C

- Hazard Profile : Associated with skin sensitization (H317) and eye irritation (H319) .

Delanzomib has been investigated in preclinical studies for its efficacy in multiple myeloma and solid tumors, demonstrating enhanced pharmacokinetic properties compared to earlier proteasome inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison

Delanzomib belongs to the boronic acid class of proteasome inhibitors, sharing mechanistic similarities with Bortezomib (CAS: 179324-69-7) but differing in structural motifs. Below is a detailed comparison:

| Parameter | Delanzomib | Bortezomib |

|---|---|---|

| Molecular Formula | C21H28BN3O5 | C19H25BN4O4 |

| Molecular Weight | 413.28 g/mol | 384.24 g/mol |

| Core Structure | 6-Phenylpicolinamide-linked hydroxybutanamide | Pyrazinecarboxamide-linked phenylalanine |

| Proteasome Subunit Target | β5 subunit of 20S proteasome | β5 subunit of 20S proteasome |

| Clinical Status | Preclinical/early-phase trials | FDA-approved (multiple myeloma, MCL) |

| Storage Conditions | -20°C, inert atmosphere | -20°C, protected from moisture |

Key Differences:

Structural Motifs: Delanzomib incorporates a 6-phenylpicolinamide group, enhancing proteasome binding affinity and metabolic stability compared to Bortezomib’s pyrazinecarboxamide moiety .

Pharmacokinetics :

- Delanzomib exhibits a longer plasma half-life in murine models, attributed to its boronic acid group’s improved resistance to hydrolysis .

Toxicity Profile :

- Bortezomib is associated with dose-limiting peripheral neuropathy, while Delanzomib’s preclinical data suggest a milder adverse effect profile .

Comparison with Other Boronic Acid Derivatives

Saquinavir Mesylate (CAS: 149845-06-7)

Pinanediol-Protected Boronates (e.g., CAS: 156, 151)

- Role : Intermediate compounds in boronic acid synthesis.

Research and Development Insights

Delanzomib represents a second-generation proteasome inhibitor designed to address the limitations of Bortezomib, particularly in terms of toxicity and stability. Preclinical studies emphasize its:

Actividad Biológica

The compound ((R)-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, especially as inhibitors of β-lactamases and in cancer therapy. This article examines the biological activity of this specific compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C21H28BN3O5

- Molecular Weight : 413.28 g/mol

- CAS Number : 847499-27-8

- Purity : 98%

The compound features a boronic acid functional group, which is crucial for its biological interactions. Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, influencing their biological activity.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, Delanzomib , a boronic acid derivative similar in structure, has been shown to induce apoptosis in multiple myeloma and solid tumor cell lines by inhibiting proteasome activity . The mechanism involves the formation of a stable complex with the active site of proteasomes, leading to the accumulation of pro-apoptotic factors.

Antibacterial Activity

Boronic acids also demonstrate antibacterial properties through their role as β-lactamase inhibitors. The compound's structure allows it to interact with various β-lactamases, enzymes that confer resistance to β-lactam antibiotics. In vitro studies have confirmed that certain boronic acids can inhibit serine and metallo-β-lactamases effectively . The inhibition profile varies among different β-lactamases, with some compounds showing stronger activity against specific classes .

The biological activity of boronic acids is largely attributed to their ability to mimic the transition state of substrates in enzymatic reactions. This characteristic allows them to act as competitive inhibitors. For instance, they can form tetrahedral intermediates with serine residues in β-lactamases, effectively blocking the enzyme's active site and preventing antibiotic hydrolysis .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines via proteasome inhibition. |

| Antibacterial | Inhibits various classes of β-lactamases, restoring the efficacy of β-lactam antibiotics. |

| Mechanism | Functions as a transition state analogue inhibitor; forms stable complexes with enzyme active sites. |

Study on Anticancer Effects

A study conducted on the effects of boronic acids on cancer cells demonstrated that compounds similar to ((R)-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid showed significant cytotoxic effects against multiple myeloma cells with an IC50 value indicating effective concentration for inducing cell death .

Study on Antibacterial Efficacy

Another investigation focused on the antibacterial properties of boronic acids revealed that this compound could synergistically enhance the activity of third-generation cephalosporins against resistant bacterial strains. The study highlighted how the compound's ability to inhibit β-lactamases restored susceptibility to previously ineffective antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing ((R)-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutan-2-yl)boronic acid, and how can stereochemical integrity be preserved?

- Methodology :

- Stepwise Amidation : Begin with the synthesis of the (2S,3R)-3-hydroxybutanamide core using chiral oxazolidinone auxiliaries to enforce stereochemistry, as demonstrated in related hydroxy acid syntheses .

- Boronic Acid Introduction : Utilize Suzuki-Miyaura coupling for boronic acid incorporation. Pinacol or pinanediol esters (e.g., furan-3-boronic acid pinacol ester) are recommended as protected intermediates to enhance stability during purification .

- Purification : Employ reverse-phase HPLC with chiral stationary phases to resolve enantiomeric impurities, referencing protocols for amino-hydroxybutanoic acid derivatives .

Q. How can the stereochemical configuration of this compound be validated experimentally?

- Methodology :

- X-ray Crystallography : Resolve the absolute configuration using single-crystal analysis, as shown for structurally related boronic acid derivatives (e.g., {3-chloro-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl}boronic acid) .

- NMR Spectroscopy : Compare H and C NMR chemical shifts with stereoisomers synthesized via oxazolidinone-mediated routes .

- Circular Dichroism (CD) : Analyze CD spectra to confirm hydroxy and amide group stereochemistry, referencing studies on (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid .

Q. What are the key reactivity considerations for this boronic acid in cross-coupling reactions?

- Methodology :

- Optimized Coupling Conditions : Use Pd(PPh) or Pd(dppf)Cl catalysts in THF/DMF with potassium carbonate as a base, as validated for arylboronic acid derivatives .

- Protection Strategies : Stabilize the boronic acid group with pinacol esters during harsh reaction conditions to prevent protodeboronation .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its binding to biological targets (e.g., proteases)?

- Methodology :

- Computational Docking : Model interactions with serine proteases using molecular dynamics simulations, leveraging data from peptide-boronate complexes (e.g., (1R)-(1S,2S,3R,5S)-pinanediol-N-(N-pyrazinylphenylalaninoyl)-1-amino-3-methylbutane-1-boronate) .

- Enzymatic Assays : Measure inhibition constants () against trypsin-like proteases, comparing results with structurally simpler boronic acids (e.g., phenylboronic acid) to isolate contributions of the picolinamide and hydroxy groups .

Q. What mechanisms underlie the compound’s stability under physiological conditions?

- Methodology :

- pH-Dependent Degradation Studies : Monitor boronic acid hydrolysis via B NMR in buffers ranging from pH 4–9, referencing stability profiles of (2-methoxyquinolin-3-yl)boronic acid .

- Thermal Analysis : Conduct differential scanning calorimetry (DSC) to assess decomposition thresholds, ensuring storage at 0–6°C for long-term stability .

Q. How can contradictions in reported biological activity data be resolved?

- Methodology :

- Batch Reproducibility Checks : Verify synthetic consistency using LC-MS and H NMR to rule out epimeric impurities, as seen in co-eluting isomers of related compounds .

- Orthogonal Assays : Cross-validate bioactivity using surface plasmon resonance (SPR) and cell-based assays to distinguish direct binding from off-target effects .

Analytical and Experimental Design Considerations

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.